Tetradecyl 3,4,5-trihydroxybenzoate

Description

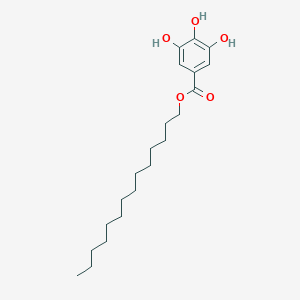

Structure

3D Structure

Properties

IUPAC Name |

tetradecyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-21(25)17-15-18(22)20(24)19(23)16-17/h15-16,22-24H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQGCZOPQEUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171296 | |

| Record name | Myristyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18244-73-0 | |

| Record name | Tetradecyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18244-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018244730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88H62MZX2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetradecyl 3,4,5-trihydroxybenzoate: From Chemical Structure to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyl 3,4,5-trihydroxybenzoate, an ester of gallic acid and tetradecanol, is a molecule of significant interest in the scientific community, particularly in the fields of oncology and materials science. This technical guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and biological activities, with a focus on its potential applications in drug development.

Section 1: Chemical Identity and Physicochemical Properties

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is also commonly known by its synonyms, Myristyl gallate and Gallic acid tetradecyl ester.[1]

The chemical structure consists of a gallic acid moiety, characterized by a benzene ring substituted with three hydroxyl groups at positions 3, 4, and 5, and a carboxyl group. This carboxyl group is esterified with a tetradecyl (or myristyl) alcohol, a 14-carbon saturated fatty alcohol.

Below is a two-dimensional representation of the chemical structure of this compound:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add gallic acid (1.0 equivalent), tetradecanol (1.1-1.5 equivalents), and a suitable solvent such as toluene. [2]2. Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1-0.3 equivalents). [3]3. Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux at a temperature of 115-125°C. [3]The azeotropic mixture of toluene and water will distill, with the water being collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-7 hours. [3]5. Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene by rotary evaporation under reduced pressure.

-

Crystallization: Dissolve the resulting crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration, washing with a small amount of cold ethanol to remove any remaining impurities. Dry the purified this compound under vacuum to obtain a white to off-white solid.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the quantitative analysis of this compound, ensuring its purity and stability in various formulations.

HPLC Protocol:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 272 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: The HPLC method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results. [4]

Section 3: Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity, particularly as a potential anticancer agent. Its mechanism of action appears to be multifaceted, primarily involving the induction of apoptosis in cancer cells.

Anticancer Activity and Cytotoxicity

Studies have shown that gallic acid and its esters, including the dodecyl ester (a close structural analog), can inhibit the growth of various tumor cells. [5]The cytotoxic effects are often dose- and time-dependent. For instance, dodecyl gallate exhibited an IC50 value of 31.15 µM at 24 hours in MG-63 human osteosarcoma cells. [5]While specific IC50 values for this compound are not as widely reported, its structural similarity to other cytotoxic gallates suggests a comparable level of activity.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound is thought to exert its anticancer effects is through the induction of apoptosis, or programmed cell death.

Signaling Pathway for Apoptosis Induction:

Caption: Proposed signaling pathway for apoptosis induction by this compound.

Key molecular events in this pathway include:

-

Modulation of Bcl-2 Family Proteins: Treatment with gallate esters has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. [5]This shift in balance is a critical step in initiating the intrinsic apoptotic pathway.

-

Mitochondrial Dysfunction: The altered Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytochrome c in the cytoplasm forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.

-

Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell death. [5]

Section 4: Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures. General safety measures include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or contact with skin and eyes. [6][7]

Conclusion

This compound is a promising molecule with well-defined chemical properties and demonstrated biological activity. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to further explore its potential. The compelling evidence for its anticancer activity, particularly its ability to induce apoptosis through the mitochondrial pathway, makes it a strong candidate for further investigation in the development of novel cancer therapeutics. Future research should focus on elucidating its in vivo efficacy, pharmacokinetic profile, and safety in preclinical models to pave the way for potential clinical applications.

References

- Preparation method of gallic acid alcohol ester. CN101643418A.

- Process for preparing propyl gallate. CN1371899A.

- Direct synthesis process of propyl gallate with Tala powder. CN1887850A.

-

MYRISTYL GALLATE. ChemSrc. Available at: [Link]

-

Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. Available at: [Link]

-

Green synthesis of new and natural diester based on gallic acid and polyethylene glycol. Green Chemistry Letters and Reviews. Available at: [Link]

- Method of synthesizing alkyl gallates. WO2001030299A2.

-

Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy. PMC. Available at: [Link]

-

Anticancer Molecular Mechanisms of Epigallocatechin Gallate: An Updated Review on Clinical Trials. PMC. Available at: [Link]

-

Study on the effect of processing methods on the total polyphenol, 2,3,5,4'-tetrahydroxystilben- 2-O-β-D-glucoside, and physc. SciELO. Available at: [Link]

-

Effect of 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate on the... ResearchGate. Available at: [Link]

-

SDS (Safety Data Sheet) - Myristyl Lactate. Making Cosmetics. Available at: [Link]

- Process for the preparation of gallic acid esters of alcohols having at least 7 carbon atoms. US2623897A.

-

Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells. PMC. Available at: [Link]

-

(−)-Epigallocatechingallate induces apoptosis in B lymphoma cells via caspase-dependent pathway and Bcl-2 family protein modulation. PMC. Available at: [Link]

-

A stability indicating RP-HPLC method for Propyl Gallate in pharmaceutical syrup formulations. ResearchGate. Available at: [Link]

-

Preparation of esters of gallic acid with higher primary alcohols. ResearchGate. Available at: [Link]

-

Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. NIH. Available at: [Link]

-

Enzymatic Synthesis of Myristyl Myristate. Estimation of Parameters and Optimization Of the Process. ResearchGate. Available at: [Link]

-

Methyl Gallate Suppresses Tumor Development by Increasing Activation of Caspase3 and Disrupting Tumor Angiogenesis in Melanoma. PMC. Available at: [Link]

-

Green tea constituent epigallocatechin-3-gallate and induction of apoptosis and cell cycle arrest in human carcinoma cells. PubMed. Available at: [Link]

-

Analytical Methods. RSC Publishing. Available at: [Link]

-

Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. Available at: [Link]

-

Enzymatic gallic acid esterification. PubMed. Available at: [Link]

-

Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications. MDPI. Available at: [Link]

-

Anticancer Molecular Mechanisms of Epigallocatechin Gallate: An Updated Review on Clinical Trials. ResearchGate. Available at: [Link]

-

HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. AZoM. Available at: [Link]

-

Preparation of esters of gallic acid with higher primary alcohols. TNO Repository. Available at: [Link]

-

Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Semantic Scholar. Available at: [Link]

-

Induction of apoptosis in prostate cancer cell lines by the green tea component, (-)-epigallocatechin-3-gallate. PubMed. Available at: [Link]

-

Gallate. PubChem. Available at: [Link]

-

cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Available at: [Link]

-

Validation and Greenness assessment of UPLC Method for bioanalysis of Bilastine in mice PK study. International Journal of Pharmaceutics and Drug Analysis. Available at: [Link]

-

Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate. PMC. Available at: [Link]

-

Quality by Design-Driven HPLC Method Development for Quantification of Resveratrol in Bulk and Pharmaceutical Dosage Form and it. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

-

Epigallocatechin gallate triggers apoptosis by suppressing de novo lipogenesis in colorectal carcinoma cells. PMC. Available at: [Link]

-

Quantitation of Propyl Gallate in an Active Pharmaceutical Ingredient (API) Using High‐Low Chromatography. ResearchGate. Available at: [Link]

-

3,4,5-Trihydroxybenzaldehyde. PubChem. Available at: [Link]

-

Myristyl Myristate - SDS (Safety Data Sheet). Aromantic. Available at: [Link]

-

1,3,6-Tris-o-(3,4,5-trihydroxybenzoyl)hexopyranose. PubChem. Available at: [Link]

-

Tetradecanal. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101643418A - Preparation method of gallic acid alcohol ester - Google Patents [patents.google.com]

- 3. CN1371899A - Process for preparing propyl gallate - Google Patents [patents.google.com]

- 4. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. makingcosmetics.com [makingcosmetics.com]

An In-Depth Technical Guide to Myristyl Gallate: Physicochemical Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl gallate, also known as tetradecyl 3,4,5-trihydroxybenzoate, is an ester formed from the naturally occurring phenolic compound gallic acid and the long-chain fatty alcohol, myristyl alcohol. This molecular structure bestows myristyl gallate with a unique combination of properties: the potent antioxidant and free-radical scavenging capabilities of the gallate moiety, and the lipophilicity imparted by the 14-carbon myristyl chain. This dual nature makes it a compound of significant interest in the pharmaceutical, cosmetic, and food industries, where it can function as a lipophilic antioxidant, offering stability to oil-based formulations and potentially enhancing the penetration of active ingredients into lipid membranes. This technical guide provides a comprehensive overview of the physical and chemical properties of myristyl gallate, supported by scientific principles and experimental insights.

Molecular Structure and Identification

Myristyl gallate is chemically identified by the following:

-

IUPAC Name: this compound

-

CAS Number: 18244-73-0[1]

-

Molecular Formula: C₂₁H₃₄O₅[1]

-

Molecular Weight: 366.49 g/mol [1]

The structure consists of a gallic acid core, characterized by a benzene ring substituted with three hydroxyl groups at positions 3, 4, and 5, and a carboxyl group. The carboxyl group is esterified with myristyl alcohol (1-tetradecanol), a 14-carbon saturated fatty alcohol.

Caption: Free radical scavenging by myristyl gallate.

The lipophilic nature of the myristyl chain influences the antioxidant efficacy of myristyl gallate in different systems. In oil-in-water emulsions, the long alkyl chain is expected to orient the molecule at the oil-water interface, a critical location for inhibiting lipid peroxidation. Studies on various alkyl gallates have shown that the length of the alkyl chain can significantly impact the antioxidant activity in multiphasic systems, with medium-chain gallates often exhibiting optimal performance in emulsions. [2]

Synthesis and Purification

Myristyl gallate is typically synthesized through the esterification of gallic acid with myristyl alcohol.

Experimental Protocol: Fischer Esterification of Gallic Acid with Myristyl Alcohol

This protocol is a generalized procedure based on the Fischer esterification of carboxylic acids with alcohols.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine gallic acid (1 equivalent), myristyl alcohol (1.1-1.5 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). A suitable solvent that forms an azeotrope with water, such as toluene, should be used to facilitate the removal of water.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed as an azeotrope and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude myristyl gallate.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or hexane/ethyl acetate) to yield pure myristyl gallate.

Caption: General workflow for myristyl gallate synthesis.

Spectroscopic Characterization

While experimental spectra for myristyl gallate were not found in the searched literature, the expected key features based on its structure are outlined below.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: A singlet in the aromatic region (δ 6.5-7.5 ppm) corresponding to the two equivalent protons on the gallate ring.

-

Alkyl Chain Protons:

-

A triplet corresponding to the methylene group adjacent to the ester oxygen (-O-CH₂-).

-

A complex multiplet for the methylene groups in the middle of the myristyl chain.

-

A triplet for the terminal methyl group (-CH₃).

-

-

Hydroxyl Protons: Broad singlets for the three phenolic hydroxyl groups, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) for the ester carbonyl carbon.

-

Aromatic Carbons: Signals in the aromatic region (δ 100-150 ppm) for the carbons of the gallate ring.

-

Alkyl Chain Carbons: A series of signals in the upfield region (δ 10-70 ppm) corresponding to the carbons of the myristyl chain.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.

-

C-H Stretching: Sharp peaks around 2850-2960 cm⁻¹ corresponding to the C-H bonds of the myristyl chain.

-

C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the ester carbonyl group.

-

C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region due to the aromatic ring.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and phenol groups.

Applications and Field-Proven Insights

The unique properties of myristyl gallate make it a valuable ingredient in various applications, particularly in the cosmetic and pharmaceutical industries.

-

Lipophilic Antioxidant: In anhydrous or lipid-based formulations such as ointments, creams, and lotions, myristyl gallate can effectively prevent the oxidation of sensitive oils and active ingredients, thereby extending the shelf life and maintaining the efficacy of the product.

-

Emulsion Stabilization: The amphiphilic nature of myristyl gallate suggests it may help to stabilize oil-in-water emulsions by localizing at the interface.

-

Enhanced Skin Penetration: The lipophilic myristyl chain may facilitate the penetration of the gallate moiety into the stratum corneum, potentially delivering its antioxidant benefits to the skin. This makes it a promising candidate for anti-aging and sun care formulations. Myristyl esters, in general, are used as skin conditioning agents in a variety of cosmetic products. [3]

Safety and Toxicology

Specific safety and toxicology data for myristyl gallate is limited. However, information on related compounds provides some insight. Gallic acid is generally recognized as safe (GRAS). Other alkyl gallates, such as propyl gallate, have been assessed for their safety in cosmetics and are considered safe for use at low concentrations. [4]Myristic acid and its esters are also considered safe for use in cosmetics. [3]As with any chemical, it is recommended to handle myristyl gallate with appropriate personal protective equipment in a well-ventilated area.

Conclusion

Myristyl gallate is a promising lipophilic antioxidant with a unique combination of properties derived from its gallic acid and myristyl alcohol components. Its strong antioxidant potential, coupled with its expected solubility in oils and lipids, makes it a valuable ingredient for stabilizing a wide range of cosmetic and pharmaceutical formulations. Further research to determine its experimental physical properties, such as its melting point and specific solubility in various cosmetic ingredients, as well as in-depth toxicological studies, will be beneficial for its broader application. The synthesis of myristyl gallate is achievable through standard esterification procedures, and its structure can be readily confirmed by modern spectroscopic techniques. As the demand for effective and stable antioxidants continues to grow, myristyl gallate presents a compelling option for formulators and researchers in drug development and cosmetic science.

References

-

Propyl Gallate. (n.d.). In DrugBank. Retrieved from [Link]

- Reda, S. M. (2015).

- Fukumoto, L. R., & Mazza, G. (2000). Assessing antioxidant and prooxidant activities of phenolic compounds. Journal of Agricultural and Food Chemistry, 48(8), 3597–3604.

- Sorensen, A. D., Haahr, A. M., Becker, E. M., Skibsted, L. H., & Bergenståhl, B. (2015). Antioxidant activity of alkyl gallates and glycosyl alkyl gallates in fish oil in water emulsions: relevance of their surface active properties and of the type of emulsifier. Journal of agricultural and food chemistry, 63(36), 8034–8042.

- Final report of the amended safety assessment of myristic acid and its salts and esters as used in cosmetics. (2010). International journal of toxicology, 29(4_suppl), 159S–184S.

- Garrido, J., Borges, F., Garrido, E. M., & Reis, S. (2011). Studies on the food additive propyl gallate: Synthesis, structural characterization, and evaluation of the antioxidant activity.

- Fischer, E. (1908). Veresterung von Hydroxysäuren. Berichte der deutschen chemischen Gesellschaft, 41(3), 2875–2891.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

MYRISTYL GALLATE | CAS#:18244-73-0 | Chemsrc. (n.d.). Retrieved from [Link]

- Final Report on the Safety Assessment of Propyl Gallate. (1985). Journal of the American College of Toxicology, 4(3), 115–143.

Sources

- 1. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of alkyl gallates and glycosyl alkyl gallates in fish oil in water emulsions: relevance of their surface active properties and of the type of emulsifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Review on the Antioxidant Activity of Phenolics in o/w Emulsions along with the Impact of a Few Important Factors on Their Interfacial Behaviour [mdpi.com]

A Technical Guide to the Organic Solvent Solubility of Tetradecyl 3,4,5-trihydroxybenzoate

Abstract

Tetradecyl 3,4,5-trihydroxybenzoate, also known as Tetradecyl Gallate, is an alkyl ester of gallic acid increasingly recognized for its potent antioxidant properties.[1] As a lipophilic derivative of a naturally occurring polyphenol, its application spans the pharmaceutical, cosmetic, and food science industries, where it serves as a stabilizer to prevent the oxidative degradation of fats and oils.[1] The efficacy and formulation of Tetradecyl Gallate are critically dependent on its solubility in various organic solvents. This guide provides a comprehensive overview of the principles governing its solubility, a compilation of available solubility data, and a detailed, field-proven protocol for its empirical determination. This document is intended for researchers, formulation scientists, and quality control professionals engaged in the development of products containing this versatile antioxidant.

Introduction: The Significance of Solubility

This compound (Figure 1) is a fascinating molecule, structurally characterized by two distinct moieties: a polar, hydrophilic trihydroxybenzoate (gallate) head and a long, nonpolar, lipophilic 14-carbon alkyl (tetradecyl) tail. This amphiphilic nature is the primary determinant of its solubility profile and, consequently, its utility.

-

In Drug Development: Solubility dictates the choice of solvents for synthesis, purification, and the preparation of stock solutions for in-vitro and in-vivo testing. For formulation, understanding solubility is paramount for developing stable and bioavailable delivery systems, from topical creams to injectable lipid emulsions.

-

In Cosmetics and Food Science: As an antioxidant, Tetradecyl Gallate must be effectively solubilized and dispersed within a product matrix (e.g., oils, fats, emulsions) to exert its protective effects against rancidity and degradation.[1]

A thorough understanding of its behavior in organic solvents is not merely academic; it is a foundational requirement for successful product development and quality control.

Figure 1. Chemical Structure of this compound

Physicochemical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like." This adage is a simplified expression of the complex intermolecular forces at play between the solute (Tetradecyl Gallate) and the solvent molecules.

-

The Hydrophilic Head: The gallate portion of the molecule contains three hydroxyl (-OH) groups. These groups are capable of forming strong hydrogen bonds with polar solvents, such as alcohols (e.g., ethanol, methanol) and other solvents with hydrogen bond accepting/donating capabilities (e.g., DMSO, DMF).

-

The Lipophilic Tail: The 14-carbon tetradecyl chain is a significant nonpolar feature. This long alkyl chain interacts favorably with nonpolar or moderately polar solvents through van der Waals forces. It is the primary driver for solubility in oils, fats, and lipophilic organic solvents.

The interplay between these two features means that Tetradecyl Gallate's solubility is a spectrum. It is expected to exhibit poor solubility in highly polar solvents that cannot effectively solvate the long alkyl chain, and similarly poor solubility in extremely nonpolar solvents (like hexane) that cannot interact with the polar gallate head. Its optimal solubility is often found in solvents of intermediate polarity, which can effectively interact with both ends of the molecule.

Studies on related alkyl gallates confirm this trend: increasing the length of the alkyl chain enhances hydrophobicity and can limit solubility in many organic solvents while improving it in oils and fats.[2]

Solubility Data for Alkyl Gallates

While specific quantitative solubility data for Tetradecyl (C14) Gallate is not widely published, valuable insights can be drawn from data available for its shorter-chain analogs, such as propyl (C3) and ethyl (C2) gallate. This information, combined with the chemical principles outlined above, allows for informed solvent selection.

| Compound | Solvent | Solubility | Reference |

| Ethyl Gallate | Ethanol | ~30 mg/mL | [3] |

| DMSO | ~30 mg/mL | [3] | |

| Dimethyl formamide (DMF) | ~30 mg/mL | [3] | |

| Propyl Gallate | Ethanol | Freely Soluble | [4] |

| Ethyl Ether | Soluble | ||

| Oils / Lard | Soluble | ||

| Water | Very Slightly Soluble | [4] |

Expert Interpretation:

-

The high solubility of shorter-chain gallates like Ethyl Gallate in polar aprotic solvents (DMSO, DMF) and alcohols (ethanol) is driven by the dominant influence of the polar gallate head.[3]

-

As the alkyl chain length increases to tetradecyl (C14), the molecule's overall polarity decreases significantly. Therefore, one can predict that the solubility of Tetradecyl Gallate in highly polar solvents like ethanol and DMSO will be considerably lower than that of Ethyl Gallate.

-

Conversely, its solubility in less polar solvents and in lipids (oils, fats) is expected to be significantly enhanced compared to its shorter-chain counterparts, a property crucial for its role as an antioxidant in such matrices.

Experimental Protocol for Solubility Determination

To generate reliable and reproducible solubility data, a robust, self-validating experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for this purpose.

Principle of the Method

This gravimetric method involves saturating a solvent with the solute at a constant temperature.[5] By adding an excess of the solid compound to a known volume of solvent and allowing it to equilibrate, a saturated solution is formed. The concentration of the dissolved solute in the supernatant is then determined analytically, yielding the solubility value.

Materials and Reagents

-

This compound (Purity ≥98%)

-

Organic Solvents (HPLC Grade or equivalent)

-

Volumetric flasks (Class A)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance (± 0.01 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of Tetradecyl Gallate to a series of vials. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a minimum of 24-48 hours. This duration ensures that the dissolution process has reached a true equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the undissolved solid settle. This step is crucial to avoid clogging the filter.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. This filtration step removes all undissolved microparticulates.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (see 4.4). A series of dilutions may be necessary.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of Tetradecyl Gallate.

Analytical Quantification: A Self-Validating System

The trustworthiness of the solubility data hinges on the accuracy of the final concentration measurement. HPLC with UV detection is the preferred method for its specificity and sensitivity.[6][7]

-

Method: Develop an HPLC method using a C18 column. The mobile phase will typically consist of a gradient of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.

-

Detection: Tetradecyl Gallate possesses a strong UV chromophore due to its aromatic ring, with an expected maximum absorbance (λmax) around 220 nm and 276 nm.[3]

-

Calibration: Prepare a calibration curve by dissolving known masses of Tetradecyl Gallate to create a series of standard solutions of known concentrations. Plot the HPLC peak area against concentration. The linearity of this curve (R² > 0.999) validates the analytical range.

-

Calculation: Use the regression equation from the calibration curve to calculate the concentration of the diluted sample. Remember to multiply this result by the dilution factor to determine the final solubility in the original saturated solution.

Experimental Workflow Diagram

Sources

- 1. Biodegradable Polyester Materials Containing Gallates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. mubychem.net [mubychem.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Analytical Methods for Determination of Polyphenols in Tea: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thescipub.com [thescipub.com]

A Technical Guide to the Spectroscopic Characterization of Tetradecyl 3,4,5-trihydroxybenzoate

Introduction

Tetradecyl 3,4,5-trihydroxybenzoate, also known as tetradecyl gallate or myristyl gallate, is an ester formed from gallic acid and tetradecanol. As a member of the alkyl gallate family, it possesses a lipophilic fourteen-carbon chain attached to a hydrophilic polyphenolic headgroup. This amphiphilic structure makes it a compound of interest for applications as an antioxidant in food, cosmetic, and pharmaceutical formulations, where it helps prevent the oxidative degradation of lipids and other sensitive components.[1][2] The efficacy and safety of tetradecyl gallate in these applications are critically dependent on its identity, purity, and structural integrity.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and confirm the structure of this compound. For researchers, quality control analysts, and drug development professionals, a comprehensive understanding of the spectral data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—is paramount. We will not only present the spectral data but also delve into the causality behind the analytical interpretation, providing a framework for the robust characterization of this molecule and similar long-chain esters.

Molecular Structure & Spectroscopic Blueprint

The fundamental principle of spectroscopic characterization is that a molecule's unique structure gives rise to a unique spectral fingerprint. The structure of this compound contains several key functional groups that are readily identifiable by different spectroscopic methods:

-

Aromatic Gallate Ring: A benzene ring substituted with three hydroxyl (-OH) groups and one ester group.

-

Ester Linkage: A carboxyl group (-COO-) connecting the gallate ring to the alkyl chain.

-

Long Alkyl Chain: A saturated fourteen-carbon (C14) chain (-(CH₂)₁₃CH₃).

Each technique provides a different piece of the structural puzzle, and their combined interpretation provides unambiguous confirmation.

Caption: Chemical Structure of this compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized compound. For a molecule like tetradecyl gallate, soft ionization techniques such as Electrospray Ionization (ESI) are preferred. ESI prevents the fragmentation of the parent molecule, allowing for the accurate determination of the molecular ion. High-Resolution Mass Spectrometry (HRMS), often coupled with Time-of-Flight (TOF) analyzers, provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

An ESI-TOF analysis in negative ion mode is particularly effective for phenolic compounds, as the acidic hydroxyl groups are easily deprotonated to form a stable [M-H]⁻ ion.[3]

Data Interpretation: The elemental composition of this compound is C₂₁H₃₄O₅. Its exact monoisotopic mass is 366.2406 g/mol .

-

Expected Result: In an HRMS (ESI-TOF) spectrum run in negative mode, the expected peak would be for the [M-H]⁻ ion.

-

Calculation: C₂₁H₃₃O₅⁻ = 365.2328

-

Observed Result: A high-resolution mass spectrum shows an ion at m/z = 365.2342.[3]

This extremely close correlation between the calculated mass and the observed mass (with a difference in the low ppm range) provides powerful evidence for the correct elemental formula, and thus the identity of the compound.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of key functional groups. The choice of sample preparation, typically using KBr pellets for solid samples, is crucial to minimize interference from solvents. Each functional group in tetradecyl gallate has a characteristic absorption band.[4][5]

Data Interpretation: The IR spectrum provides a qualitative fingerprint confirming the presence of all expected functional moieties.[3]

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale & Interpretation |

| 3442, 3330 | O-H stretch | Phenolic -OH | The broad and strong absorptions are characteristic of hydrogen-bonded hydroxyl groups on the aromatic ring.[3][4] |

| 2923, 2846 | C-H stretch | Alkyl Chain | These strong, sharp peaks correspond to the symmetric and asymmetric stretching of C-H bonds in the numerous CH₂ and CH₃ groups of the tetradecyl tail.[3] |

| 1676 | C=O stretch | Ester | This is a very strong and sharp absorption, characteristic of the carbonyl group in an ester. Its position indicates conjugation with the aromatic ring.[3][6] |

| 1614, 1535 | C=C stretch | Aromatic Ring | These absorptions are diagnostic for the carbon-carbon double bond stretching within the benzene ring.[3] |

| 1319, 1244 | C-O stretch | Ester & Phenol | These bands correspond to the stretching vibrations of the C-O single bonds in the ester linkage and the phenolic groups.[3] |

The combination of these specific bands—especially the simultaneous presence of broad -OH, strong alkyl C-H, a conjugated C=O, and aromatic C=C signals—creates a unique IR fingerprint that strongly supports the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It provides information about the chemical environment, connectivity, and quantity of each unique proton (¹H NMR) and carbon (¹³C NMR) atom. For tetradecyl gallate, a high-field NMR (e.g., 600 MHz) is beneficial to resolve the overlapping signals of the long alkyl chain.[3] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used for gallates as it can solubilize the compound and allows for the observation of exchangeable phenolic -OH protons.[3]

¹H NMR Spectroscopy

Data Interpretation: The ¹H NMR spectrum maps out all the distinct proton environments. Key features include chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |

| 6.94 | Singlet (s) | 2H | Aromatic H | The two protons on the gallate ring are chemically equivalent due to symmetry, appearing as a single peak in the aromatic region. |

| 4.14 | Triplet (t) | 2H | -O-CH₂ - | This triplet corresponds to the methylene group directly attached to the ester oxygen. It is shifted downfield due to the oxygen's electron-withdrawing effect and is split by the adjacent CH₂ group. |

| 1.63 | Multiplet (dd) | 2H | -O-CH₂-CH₂ - | The methylene group beta to the ester oxygen. Its signal is a more complex multiplet due to coupling with two different neighboring CH₂ groups. |

| 1.22 | Singlet (broad s) | 20H | -(CH₂ )₁₀- | The bulk of the methylene groups in the long alkyl chain are in very similar chemical environments, causing their signals to overlap into a large, broad singlet.[7] |

| 0.84 | Triplet (t) | 3H | -CH₃ | This is the characteristic signal for the terminal methyl group of the alkyl chain, split into a triplet by the adjacent CH₂ group. |

¹³C NMR Spectroscopy

Data Interpretation: The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale & Interpretation |

| 166.32 | C =O | The ester carbonyl carbon, significantly downfield due to the double bond to oxygen. |

| 146.00 | C -OH | The two equivalent aromatic carbons directly bonded to hydroxyl groups (positions 3 and 5). |

| 138.81 | C -OH | The aromatic carbon bonded to the hydroxyl group at position 4. |

| 120.02 | C -COO | The aromatic carbon to which the ester group is attached. |

| 108.92 | C -H | The two equivalent aromatic carbons bonded to hydrogen. |

| 64.38 | -O-CH₂ - | The first carbon of the alkyl chain, shifted downfield by the adjacent ester oxygen. |

| 31.79 - 22.58 | -(CH₂ )₁₂- | The series of peaks corresponding to the carbons within the long alkyl chain. |

| 14.39 | -CH₃ | The terminal methyl carbon of the alkyl chain, located in the most upfield region. |

The complete and consistent assignment of all proton and carbon signals provides definitive, atom-by-atom confirmation of the structure of this compound.[3]

Integrated Spectroscopic Analysis Workflow

The power of this multi-technique approach lies in its self-validating nature. No single technique provides the complete picture, but together they offer unambiguous structural confirmation. The logical flow of analysis ensures that each piece of evidence supports the others.

Caption: Integrated workflow for spectroscopic structure confirmation.

Standard Operating Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific machine and sample concentration.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF mass spectrometer.

-

Ionization Mode: Set to negative ion mode to facilitate the formation of [M-H]⁻.

-

Infusion: Introduce the sample into the source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data over a relevant m/z range (e.g., 100-1000 amu). Use an internal calibrant to ensure high mass accuracy.

-

Analysis: Identify the peak corresponding to the [M-H]⁻ ion and compare its measured exact mass to the calculated theoretical mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

-

Instrumentation: Place the pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400-600 MHz).

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve high homogeneity and resolution.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C. A proton-decoupled sequence is standard to produce singlets for all carbon signals.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Analysis: Integrate the ¹H signals and assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

References

-

Chen, Y., et al. (2026). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Molecules. Available at: [Link]

-

LookChem. (n.d.). Dodecyl gallate. LookChem. Available at: [Link]

-

Pérez-Jiménez, J., et al. (2022). Impact of Extraction Parameters on the Gallic Acid Content and Antioxidant Properties of Palo Prieto (Lysiloma divaricata) Fractions and Their Identification via UPLC-MS/MS. Molecules. Available at: [Link]

-

Zhang, L., et al. (2021). Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electr. White Rose Research Online. Available at: [Link]

-

Krueger, C. G., et al. (2016). Improved Quantification of Free and Ester-Bound Gallic Acid in Foods and Beverages by UHPLC-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

García-Varela, R., et al. (2022). Inhibitory effects of Mangifera indica secondary metabolites and their synthetic derivatives against SARS-CoV-2 Mpro and NS2B/NS. Amazon S3. Available at: [Link]

-

Li, J., et al. (2022). Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil. ResearchGate. Available at: [Link]

-

LookChem. (n.d.). 1-Tetradecanol. LookChem. Available at: [Link]

-

Roca, A., et al. (2021). Vibrational Study (Raman, SERS, and IR) of Plant Gallnut Polyphenols Related to the Fabrication of Iron Gall Inks. Molecules. Available at: [Link]

-

Rengifo-Salgado, E., et al. (2022). Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies. Molecules. Available at: [Link]

-

Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Dodecyl Gallate. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). The mass spectrum of gallic acid and its fragmentation pattern. ResearchGate. Available at: [Link]

-

Liu, N., et al. (2013). Synthesis and the Characterizations of Structure and Function of Gallic Acid Microcrystalline Cellulose Ester. ResearchGate. Available at: [Link]

-

Krueger, C. G., et al. (2016). Improved Quantification of Free and Ester-Bound Gallic Acid in Foods and Beverages by UHPLC-MS/MS. ACS Publications. Available at: [Link]

-

AOCS. (2019). Saturated Fatty Acids and Methyl Esters. AOCS Lipid Library. Available at: [Link]

-

Abreu, A. C., et al. (2012). Antibacterial Activity of Alkyl Gallates against Xanthomonas citri subsp. citri. Applied and Environmental Microbiology. Available at: [Link]

-

ResearchGate. (n.d.). New anti-α-Glucosidase and Antioxidant Ingredients from Winery Byproducts: Contribution of Alkyl Gallates. ResearchGate. Available at: [Link]

-

YouTube. (2020). Saturated& unsaturated long chains fatty acids assignment using NMR. YouTube. Available at: [Link]

-

ResearchGate. (2021). Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electrospun nanofibers on Chinese Taihu icefish preservation. ResearchGate. Available at: [Link]

-

The Good Scents Company. (n.d.). dodecyl gallate. The Good Scents Company. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Semantic Scholar. (2019). Synthesis and Biological Evaluation of Novel Gallic Acid Analogues as Potential Antimicrobial and Antioxidant Agents. Semantic Scholar. Available at: [Link]

-

MDPI. (2017). A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats. MDPI. Available at: [Link]

-

Fucited. (n.d.). The antiproliferative and uncoupling effects of delocalized, lipophilic, cationic gallic acid derivatives on cancer cell. Fucited. Available at: [Link]

-

PubMed. (2015). Deprotonation Mechanism of Methyl Gallate: UV Spectroscopic and Computational Studies. PubMed. Available at: [Link]

-

PubMed Central. (2018). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PubMed Central. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. University of Colorado Boulder. Available at: [Link]

-

Journal of Applicable Chemistry. (2015). Synthesis, Characterization and Antioxidant Study of Some New Compounds of Gallic Acid Derivatives. Journal of Applicable Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). L‐ascorbyl palmitate and endogenous micronutrients in vegetable oils provide synergistic antioxidant activities: Micronutrient species and concentration. ResearchGate. Available at: [Link]

-

YouTube. (2021). 15. NMR Spectroscopy Esterification Lecture Part 3. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Discrimination of vegetable oils by triacylglycerols evaluation of profile using HPLC/ELSD. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Improving the oxidative stability and lengthening the shelf life of DHA algae oil with composite antioxidants. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vibrational Study (Raman, SERS, and IR) of Plant Gallnut Polyphenols Related to the Fabrication of Iron Gall Inks | MDPI [mdpi.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. magritek.com [magritek.com]

An In-depth Technical Guide to the Potential Biological Activities of Tetradecyl 3,4,5-trihydroxybenzoate

Introduction

Tetradecyl 3,4,5-trihydroxybenzoate, also known as tetradecyl gallate, is an ester of gallic acid and tetradecanol. It belongs to the family of alkyl gallates, which are recognized for their significant biological activities. These compounds are structurally characterized by a gallic acid moiety, which is responsible for their potent antioxidant properties, and an alkyl chain of varying length. The length of this alkyl chain modulates the compound's lipophilicity, influencing its interaction with cellular membranes and its overall biological efficacy. This guide provides a comprehensive overview of the potential biological activities of this compound, drawing upon the established properties of the gallate family and related compounds. The primary focus will be on its antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, providing researchers, scientists, and drug development professionals with a detailed understanding of its therapeutic potential.

Core Biological Activities and Mechanisms of Action

The biological activities of this compound are intrinsically linked to its chemical structure, particularly the 3,4,5-trihydroxybenzoate (gallate) moiety. The three hydroxyl groups on the phenyl ring are key to its ability to scavenge free radicals and modulate various cellular signaling pathways.

Antioxidant Activity

The primary and most well-documented activity of gallates is their potent antioxidant effect. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Mechanism of Action:

The antioxidant mechanism of gallates, including the tetradecyl ester, primarily involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a free radical, thereby neutralizing it and terminating the radical chain reaction.[1] The resulting gallate radical is relatively stable due to resonance delocalization across the aromatic ring, preventing it from initiating new radical chains.

The length of the alkyl chain plays a significant role in the antioxidant efficacy in different environments. The tetradecyl chain, being lipophilic, is expected to enhance the compound's solubility in lipid-rich environments, such as cellular membranes. This allows it to effectively protect membrane lipids from peroxidation. Studies on other long-chain gallates, like dodecyl gallate, have shown potent chain-breaking and preventive antioxidant activity, including the inhibition of enzymes that generate reactive oxygen species, such as xanthine oxidase.[2][3]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant activity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical species, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the different concentrations of the test compound or standard.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Visualization of Antioxidant Mechanism

Caption: Mechanism of free radical scavenging by Tetradecyl Gallate.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many debilitating diseases. Gallates and related polyphenols, such as epigallocatechin-3-gallate (EGCG), have demonstrated significant anti-inflammatory properties.[4][5]

Mechanism of Action:

The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. One of the central pathways is the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] Gallates can inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[4]

Furthermore, gallates can influence other signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which also plays a role in regulating the inflammatory response.

Visualization of Anti-inflammatory Signaling Pathway

Caption: Inhibition of the NF-κB inflammatory pathway by Tetradecyl Gallate.

Anticancer Activity

The anticancer potential of gallic acid and its derivatives has been extensively studied.[6][7] These compounds have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms.

Mechanism of Action:

-

Induction of Apoptosis: Gallates can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6] This leads to the activation of caspases, a family of proteases that execute the apoptotic process.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, preventing them from dividing and multiplying.

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Gallates have been shown to inhibit angiogenesis, thereby cutting off the nutrient supply to tumors.

-

Anti-metastatic Effects: Gallates can prevent the spread of cancer cells to other parts of the body by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[6]

The lipophilic nature of the tetradecyl chain may enhance the uptake of the compound by cancer cells, potentially increasing its cytotoxic efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay is used to assess the effect of a compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the stock solution in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

-

Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation of Cell Viability:

-

The percentage of cell viability is calculated as follows:

where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

-

Antimicrobial and Antibiofilm Activity

Alkyl gallates have demonstrated notable antimicrobial activity against a range of bacteria.[8] A particularly interesting aspect is their ability to inhibit biofilm formation, which is a major contributor to antibiotic resistance.

Mechanism of Action:

The antimicrobial mechanism of alkyl gallates is thought to involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. The length of the alkyl chain is a critical determinant of this activity, with longer chains generally exhibiting stronger effects. The tetradecyl chain is expected to confer significant antibacterial properties.

Furthermore, alkyl gallates can interfere with bacterial quorum sensing, a cell-to-cell communication system that bacteria use to coordinate gene expression and regulate processes like biofilm formation. By disrupting quorum sensing, these compounds can prevent the formation of robust biofilms.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the readily available literature, the following table summarizes representative data for related alkyl gallates to provide a comparative perspective on their potential activities.

| Compound | Biological Activity | Assay | IC50 / Measurement | Reference |

| Propyl Gallate | Antibacterial | Enzyme activity inhibition (Tet(X4)) | IC50 = 34.83 µg/mL | [9] |

| Dodecyl Gallate | Antioxidant | Inhibition of superoxide generation | Potent inhibition | [2] |

| Gallic Acid | Antibiofilm | Reduction of biofilm formation | 85.5% reduction at 100-200 mg/L | [8] |

Conclusion and Future Directions

This compound emerges as a promising candidate for further investigation in drug development. Its structural features, particularly the gallate moiety and the long alkyl chain, suggest a potent combination of antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The enhanced lipophilicity conferred by the tetradecyl group is likely to improve its interaction with cellular membranes, potentially leading to superior efficacy compared to shorter-chain gallates in certain biological systems.

Future research should focus on:

-

In-depth in vitro and in vivo studies to confirm and quantify the specific biological activities of this compound.

-

Elucidation of the precise molecular mechanisms underlying its effects on various signaling pathways.

-

Pharmacokinetic and toxicological profiling to assess its safety and bioavailability for potential therapeutic applications.

-

Synergistic studies to explore its potential in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The comprehensive understanding of the biological potential of this compound will pave the way for its development as a novel therapeutic agent for a wide range of diseases.

References

-

Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells. (2023). PMC. Available at: [Link]

-

Anti-inflammatory Action of Green Tea. (n.d.). PubMed. Available at: [Link]

-

Propyl Gallate. (n.d.). MDPI. Available at: [Link]

-

Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. (2011). SciSpace. Available at: [Link]

-

Recent discoveries of propyl gallate restore the antibacterial effect of tigecycline against tet(X4)-positive Escherichia coli. (2024). PubMed. Available at: [Link]

-

Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity | Request PDF. (2025). ResearchGate. Available at: [Link]

-

Antioxidant activity of dodecyl gallate. (n.d.). PubMed. Available at: [Link]

-

Alkyl Gallates as Potential Antibiofilm Agents: A Review. (2023). PMC. Available at: [Link]

-

Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells. (2016). PMC. Available at: [Link]

-

Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications. (n.d.). PMC. Available at: [Link]

-

Antioxidant Activity of Dodecyl Gallate. (n.d.). Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory Action of Green Tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkyl Gallates as Potential Antibiofilm Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent discoveries of propyl gallate restore the antibacterial effect of tigecycline against tet(X4)-positive Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Tetradecyl 3,4,5-trihydroxybenzoate: A Lipophilic Antioxidant's Role in Combating Lipid Peroxidation

A Technical Whitepaper for Researchers and Drug Development Professionals

Foreword: The Imperative for Advanced Lipophilic Antioxidants

In the intricate landscape of cellular biology, the integrity of lipid membranes is paramount. These delicate structures are the gatekeepers of cellular function, yet they are perpetually under assault from reactive oxygen species (ROS), leading to a destructive cascade known as lipid peroxidation. This process is a key pathological driver in a multitude of diseases, from neurodegeneration to cardiovascular disease and cancer. Consequently, the development of potent, membrane-penetrating antioxidants is a critical frontier in therapeutic innovation. This guide provides an in-depth exploration of Tetradecyl 3,4,5-trihydroxybenzoate (also known as tetradecyl gallate or myristyl gallate), a promising lipophilic antioxidant. We will dissect its mechanism of action, provide robust methodologies for its evaluation, and discuss its interaction with cellular defense pathways, offering a comprehensive resource for scientists dedicated to mitigating the impacts of oxidative stress.

This compound: A Molecular Profile

This compound is an ester of gallic acid, a naturally occurring polyphenol, and tetradecanol, a 14-carbon fatty alcohol. This esterification is a pivotal structural modification that imparts significant lipophilicity to the parent gallic acid molecule.

-

The Antioxidant Core: The 3,4,5-trihydroxybenzoate (gallate) moiety is the molecule's reactive center. The three hydroxyl groups on the phenyl ring are potent hydrogen donors, a key feature for neutralizing free radicals.[1]

-

The Lipophilic Anchor: The tetradecyl (C14) alkyl chain allows the molecule to readily partition into and traverse lipid bilayers.[2][3] This is crucial for its function, as lipid peroxidation is a membrane-centric phenomenon. This lipophilicity enhances its ability to protect against lipid peroxidation compared to its more hydrophilic parent compound, gallic acid.[4]

The Mechanism of Lipid Peroxidation Inhibition: A Deeper Look

The primary role of this compound in thwarting lipid peroxidation is its function as a chain-breaking antioxidant.[5]

The Peroxidation Cascade and Its Interruption:

-

Initiation: The process begins when a reactive oxygen species (ROS), such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a polyunsaturated fatty acid (PUFA) within a cell membrane, forming a lipid radical (L•).

-

Propagation: This lipid radical reacts rapidly with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating a damaging chain reaction.

-

Termination by this compound: The antioxidant, strategically localized within the lipid membrane due to its alkyl chain, donates a hydrogen atom from one of its hydroxyl groups to the lipid peroxyl radical. This action neutralizes the radical, forming a more stable lipid hydroperoxide and a resonance-stabilized phenoxyl radical of the gallate. This phenoxyl radical is significantly less reactive and does not propagate the chain reaction, effectively terminating the cycle.

The enhanced efficacy of gallic acid esters with longer alkyl chains, up to a certain point, is attributed to their increased partitioning and better alignment within the lipid bilayer, which positions the antioxidant gallate headgroup optimally to intercept peroxyl radicals.[2][3]

Methodologies for Efficacy Assessment: In Vitro and In Cellulo Protocols

A rigorous evaluation of this compound's antioxidant potential requires a multi-faceted approach, employing both chemical and cell-based assays.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This widely-used colorimetric assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Principle: Under acidic conditions and high temperature, MDA reacts with two molecules of thiobarbituric acid (TBA) to form a pink chromophore that can be measured spectrophotometrically at approximately 532 nm.

Experimental Workflow:

Caption: A streamlined workflow of the TBARS assay for evaluating lipid peroxidation.

Detailed Protocol:

-

Reagent Preparation:

-

TBA Reagent: Prepare a 0.67% (w/v) solution of 2-thiobarbituric acid.

-

Trichloroacetic Acid (TCA): Prepare a 20% (w/v) TCA solution.

-

Lipid Source: Use a suspension of liposomes, a biological membrane preparation, or a tissue homogenate.

-

Pro-oxidant: A solution of FeSO₄ and ascorbic acid is commonly used to induce lipid peroxidation.

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine 100 µL of the lipid source, 50 µL of the test compound at various concentrations, and 50 µL of the pro-oxidant.

-

Incubate the mixture for 1 hour at 37°C.

-

Stop the reaction by adding 200 µL of 20% TCA.

-

Vortex and incubate on ice for 15 minutes to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of the TBA reagent.

-

Incubate at 95°C for 60 minutes.

-

Cool the tubes on ice for 10 minutes.

-

Measure the absorbance at 532 nm.

-

-

Data Analysis:

-

A standard curve using 1,1,3,3-tetramethoxypropane (a precursor of MDA) should be prepared.